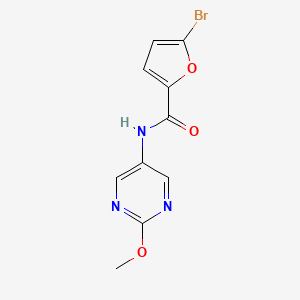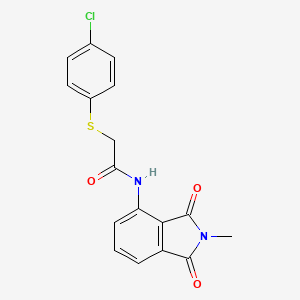![molecular formula C22H20ClN5O2 B2509306 8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919012-66-1](/img/no-structure.png)
8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The molecule also contains an imidazo[2,1-f]purine group, which is a type of purine. Purines are biologically significant and are found in many natural substances, including DNA and RNA .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. Without specific literature or experimental data, it’s challenging to propose a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name, but without experimental data like X-ray crystallography or NMR spectroscopy, it’s difficult to confirm the exact structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The chloroethyl group might be susceptible to nucleophilic substitution reactions, while the imidazo[2,1-f]purine group might participate in various types of reactions typical for purines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a naphthalene group might make the compound relatively nonpolar and insoluble in water .Scientific Research Applications
Receptor Affinity and Potential Antidepressant Activity
Research has demonstrated that derivatives of imidazo[2,1-f]purine-2,4-dione exhibit a spectrum of activity across serotoninergic and dopaminergic receptors, which may underline their potential as antidepressants or anxiolytics. For instance, studies have identified potent ligands for 5-HT1A and 5-HT7 receptors, indicating these compounds' relevance in modulating serotonin levels, a key factor in depression and anxiety disorders. Preliminary pharmacological evaluations of selected derivatives have further suggested their efficacy as potential antidepressants and anxiolytics, highlighting the chemical backbone's importance in developing new therapeutic agents (Zagórska et al., 2015).
Antiproliferative Activity and Cancer Research
In the realm of oncology, certain derivatives containing the imidazo[2,1-f]purine-2,4-dione nucleus have been designed, synthesized, and biologically evaluated for their antiproliferative activity against various cancer cell lines. These studies indicate the potential of such compounds in cancer treatment, particularly through the inhibition of thymidine phosphorylase, an enzyme associated with tumor growth and metastasis. The structural features and substitution patterns of these derivatives significantly influence their biological activity, underscoring the importance of chemical modifications in enhancing therapeutic efficacy (Zagórska et al., 2021).
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of imidazo[2,1-f]purine-2,4-dione derivatives and related structures sheds light on their versatility and potential for diverse scientific applications. This includes investigations into their thermal properties, molecular docking, and the synthesis of novel polymers based on related chemical structures. Such studies not only contribute to our understanding of the compound's fundamental characteristics but also pave the way for their application in material science, highlighting the compound's versatility beyond pharmacological uses (Kaczmarek et al., 2012).
Mechanism of Action
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the reaction of 2-chloroethylamine with 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in the presence of a suitable solvent and catalyst. The reaction is expected to yield the desired compound as the final product.", "Starting Materials": [ "2-chloroethylamine", "1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" ], "Reaction": [ "Step 1: Dissolve 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (1.0 g) in a suitable solvent (e.g. dichloromethane) and add 2-chloroethylamine (1.2 g) to the reaction mixture.", "Step 2: Add a suitable catalyst (e.g. triethylamine) to the reaction mixture and stir the mixture at room temperature for 24 hours.", "Step 3: After completion of the reaction, extract the product with a suitable solvent (e.g. ethyl acetate) and dry the organic layer over anhydrous sodium sulfate.", "Step 4: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the desired compound as a white solid." ] } | |
CAS RN |
919012-66-1 |
Molecular Formula |
C22H20ClN5O2 |
Molecular Weight |
421.89 |
IUPAC Name |
6-(2-chloroethyl)-4,7-dimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H20ClN5O2/c1-14-12-27-18-19(24-21(27)26(14)11-10-23)25(2)22(30)28(20(18)29)13-16-8-5-7-15-6-3-4-9-17(15)16/h3-9,12H,10-11,13H2,1-2H3 |
InChI Key |
JTWIVHQSMUNSCK-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1CCCl)N(C(=O)N(C3=O)CC4=CC=CC5=CC=CC=C54)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




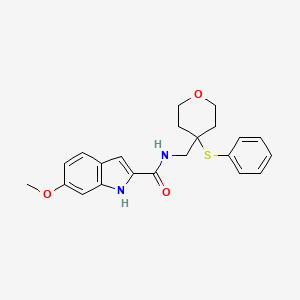
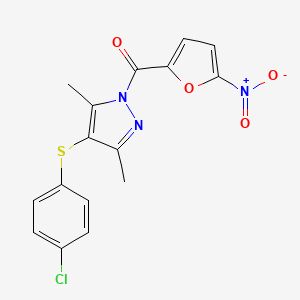
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2509228.png)
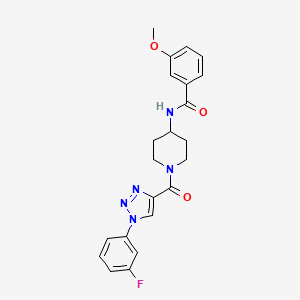
![ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2509230.png)
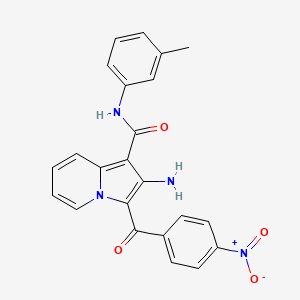
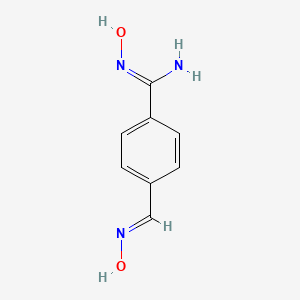
![[4-(3-Methylquinoxalin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2509237.png)
![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxyphenyl)methanone](/img/structure/B2509239.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclohexanecarboxamide](/img/structure/B2509240.png)
